Methyl 2-methanesulfonylpropanoate
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Overview
Description
Methyl 2-methanesulfonylpropanoate is an organic compound with the molecular formula C5H10O4S and a molecular weight of 166.2 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Methyl 2-methanesulfonylpropanoate is a type of ester . The primary targets of this compound are likely to be biological molecules within the intracellular environment that can undergo nucleophilic attack . The specific targets can vary depending on the local structural characteristics of the nucleophile .
Mode of Action
This compound, like other esters, acts as an alkylating agent . Its alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Biochemical Pathways
It’s known that esters like this compound can participate in various biochemical reactions, including esterification and hydrolysis . These reactions can affect various biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it affects. As an alkylating agent, this compound can potentially alter the structure and function of its targets, leading to various cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can react with this compound, and the specific characteristics of the intracellular environment where this compound acts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methanesulfonylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-methanesulfonylpropanoic acid with methanol in the presence of a strong acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methanesulfonylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methanesulfonylpropanoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Methyl α-(methylsulfonyl)propionate
- Propanoic acid, 2-(methylsulfonyl)-, methyl ester
Uniqueness
Methyl 2-methanesulfonylpropanoate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to undergo a variety of transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-methylsulfonylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-4(5(6)9-2)10(3,7)8/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHLMQITLBMLKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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